molecular formula C8H4F3N3O2 B14859026 5-Trifluoromethyl-3H-imidazo[4,5-B]pyridine-2-carboxylic acid

5-Trifluoromethyl-3H-imidazo[4,5-B]pyridine-2-carboxylic acid

Cat. No.: B14859026
M. Wt: 231.13 g/mol
InChI Key: CCBCZVVUMYICIW-UHFFFAOYSA-N
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Description

5-Trifluoromethyl-3H-imidazo[4,5-B]pyridine-2-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-B]pyridine core with a trifluoromethyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trifluoromethyl-3H-imidazo[4,5-B]pyridine-2-carboxylic acid typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine, which undergoes nucleophilic substitution followed by reduction to yield 2,3-diaminopyridine . The cyclization is then achieved using various carboxylic acid derivatives, such as anhydrides, under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Trifluoromethyl-3H-imidazo[4,5-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and carboxylic acid groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Properties

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-2-1-3-5(13-4)14-6(12-3)7(15)16/h1-2H,(H,15,16)(H,12,13,14)

InChI Key

CCBCZVVUMYICIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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